molecular formula C13H15N3O2 B13917127 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one

Cat. No.: B13917127
M. Wt: 245.28 g/mol
InChI Key: RJIHZTHWMPTLQL-UHFFFAOYSA-N
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Description

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a unique combination of a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for certain receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by the reaction with phenyl isocyanate . The reaction conditions often include refluxing in ethanol to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the compound .

Scientific Research Applications

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct pharmacological properties. This combination allows it to interact with specific receptors and exhibit potential therapeutic effects that may not be seen with other similar compounds .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C13H15N3O2/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

InChI Key

RJIHZTHWMPTLQL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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